2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide
Description
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a naphthylideneamino moiety
Properties
CAS No. |
303103-01-7 |
|---|---|
Molecular Formula |
C25H25N5O2S |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C25H25N5O2S/c1-4-30-24(19-11-13-22(32-3)14-12-19)28-29-25(30)33-16-23(31)27-26-17(2)20-10-9-18-7-5-6-8-21(18)15-20/h5-15H,4,16H2,1-3H3,(H,27,31)/b26-17+ |
InChI Key |
CNKFHDOSGBGQFI-YZSQISJMSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including the compound . For instance, research has shown that similar triazole compounds exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies indicate that the presence of specific substituents on the triazole ring enhances antimicrobial efficacy.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 12 |
| Compound B | S. aureus | 8 |
| Compound C | P. aeruginosa | 16 |
These findings suggest that the compound could be developed as a novel antibiotic agent.
Anticancer Properties
The anticancer potential of triazole derivatives has also been explored extensively. A study demonstrated that compounds structurally similar to 2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
These results indicate that the compound may serve as a lead for developing new anticancer therapies.
Antioxidant Activity
Mechanistic studies have suggested that the antioxidant properties of triazole compounds contribute to their therapeutic effects. The compound's ability to scavenge free radicals was evaluated using DPPH and ABTS assays, revealing significant antioxidant activity comparable to standard antioxidants.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
This antioxidant activity may play a role in mitigating oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. Detailed studies on the molecular targets and pathways involved are essential to understand its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
- 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Uniqueness
What sets 2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxyphenyl group and the naphthylideneamino moiety may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development .
Biological Activity
The compound 2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. It features a triazole ring, a sulfanyl group, and an acetamide moiety, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is CHNOS, with a molecular weight of approximately 366.45 g/mol. The structural components that define its activity include:
- Triazole Ring : Known for its role in various biological activities including antifungal and anticancer effects.
- Sulfanyl Group : Often enhances the compound's reactivity and biological interactions.
- Naphthalene Derivative : Contributes to hydrophobic interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis through interaction with key proteins such as Bcl-2 and caspases.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-{[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide | A431 (skin cancer) | 1.61 ± 0.92 | Apoptosis induction |
| Similar Triazole Derivative | Jurkat (leukemia) | < 10 | Bcl-2 inhibition |
The structure–activity relationship (SAR) indicates that modifications on the phenyl ring can significantly enhance cytotoxic activity, suggesting that further optimization could yield more potent derivatives.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that triazole derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Antioxidant Activity
Antioxidant assays have demonstrated that triazole-containing compounds can effectively scavenge free radicals. The DPPH assay results indicate significant antioxidant capacity:
| Compound | DPPH IC50 (µM) |
|---|---|
| 2-{[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide | 25 ± 3.5 |
This antioxidant activity is attributed to the electron-donating nature of the methoxy group and the overall stability of the triazole ring system.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Triazole Derivatives in Cancer Therapy : A study demonstrated that a series of triazole derivatives exhibited potent activity against breast cancer cell lines through modulation of apoptosis pathways .
- Antimicrobial Efficacy Against Resistant Strains : Research highlighted the effectiveness of triazole compounds against antibiotic-resistant strains of Staphylococcus aureus, suggesting their potential role in treating resistant infections .
- Oxidative Stress Reduction in Neurodegenerative Models : Investigations into neuroprotective effects showed that triazole derivatives could reduce oxidative stress markers in models of Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
